2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide

HDAC inhibition epigenetics cancer research

2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide (CAS 919290-10-1) is a low-molecular-weight (153.14 g/mol) heterocyclic building block featuring a cyanoacetamide motif fused to an oxazolidine ring via an exocyclic double bond, with the (2E) geometric isomer being the predominant form. It is typically supplied at 95–97% purity and is insoluble in water but soluble in benzene and chloroform.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 919290-10-1
Cat. No. B7810146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide
CAS919290-10-1
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1COC(=C(C#N)C(=O)N)N1
InChIInChI=1S/C6H7N3O2/c7-3-4(5(8)10)6-9-1-2-11-6/h9H,1-2H2,(H2,8,10)/b6-4+
InChIKeyGYJUPLPULOMMAQ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide (CAS 919290-10-1): Core Chemical Identity and Procurement Baseline


2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide (CAS 919290-10-1) is a low-molecular-weight (153.14 g/mol) heterocyclic building block featuring a cyanoacetamide motif fused to an oxazolidine ring via an exocyclic double bond, with the (2E) geometric isomer being the predominant form . It is typically supplied at 95–97% purity and is insoluble in water but soluble in benzene and chloroform . The compound serves as a precursor for further synthetic elaboration—particularly for generating thioamide and heterocyclic derivatives—and has been evaluated in early-stage biological screens [1].

Why Generic Substitution of 2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide Fails for Research and Industrial Applications


Interchanging 2-cyano-2-(1,3-oxazolidin-2-ylidene)acetamide with structurally similar analogs—such as N-methyl or N,N-dimethyl derivatives—is not straightforward because the unsubstituted primary amide directly governs both molecular recognition at biological targets and the compound's reactivity as a synthetic intermediate [1]. Even subtle modifications to the amide group or oxazolidine ring can profoundly alter target binding profiles; for example, the unsubstituted acetamide shows measurable inhibition against certain histone deacetylase (HDAC) isoforms, whereas N-alkylated analogs exhibit shifted selectivity and potency across HDAC subtypes and other enzyme classes [2]. Replacing the compound without quantitative comparability data therefore risks introducing uncharacterized activity cliffs.

Quantitative Differentiation Evidence for 2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide Against Closest Analogs


HDAC4 Inhibitory Activity: Target Compound vs. Structural Analogs

The target compound demonstrates measurable inhibition of recombinant human HDAC4 with an IC50 of 5,000 nM in a microfluidic mobility shift assay using fluorescently-labeled acetylated histone peptide substrate [1]. In the same assay format, the compound shows no significant inhibition of HDAC6 (IC50 > 10,000 nM), indicating a degree of isoform selectivity within the class IIa HDAC family [2]. This contrasts with certain N-substituted oxazolidinylidene-acetamide derivatives, which can exhibit low nanomolar potency at HDAC6 but lack HDAC4 activity, demonstrating that the unsubstituted amide confers a distinct selectivity signature [3].

HDAC inhibition epigenetics cancer research

HDAC1/2 Cellular Inhibition: Target Engagement in Human Multiple Myeloma Cells

In a cellular context, a closely related oxazolidinylidene-acetamide analog (CHEMBL4554522) inhibited HDAC1/2/3 in human KMS-12-BM multiple myeloma cells with an EC50 of 7,500 nM, measured by increased acetyl-histone H3 levels via Western blot after 24-hour incubation [1]. While this data is from an N-substituted derivative rather than the exact target compound, it establishes that the oxazolidinylidene-acetamide scaffold can achieve cellular target engagement at low micromolar concentrations. This contrasts with many pan-HDAC inhibitors (e.g., vorinostat) that achieve cellular HDAC inhibition at sub-micromolar concentrations but lack isoform selectivity, potentially leading to broader toxicity [2].

HDAC inhibition cellular pharmacodynamics multiple myeloma

Cytotoxic Activity Against Osteosarcoma Cell Lines (143B)

The target compound has been evaluated for in vitro cytotoxicity against the human osteosarcoma cell line 143B (TK−) after 72 hours of continuous exposure, with activity recorded in the ChEMBL database under assay CHEMBL1133252 [1]. While the exact IC50 value is not publicly curated as a numeric field, the compound was flagged as active in this assay. In the broader oxazolidinylidene-cyanoacetamide series, certain derivatives exhibit selective toxicity toward cancer cell lines while sparing normal cells, though quantitative selectivity indices for the target compound itself are not yet published .

cytotoxicity osteosarcoma anticancer screening

Synthetic Versatility: Thioamide Formation as a Key Differentiator

The target compound serves as a direct precursor to (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide via reaction with phosphorus pentasulfide, enabling further elaboration into imidazolidine and tetrahydropyrimidine derivatives [1]. In a published synthetic protocol, the thioamide derivative was reacted with diaminoalkanes under reflux (16–22 h in ethanol) to afford novel heterocyclic products in moderate to good yields, with condition A (reflux) proving more efficient than room-temperature solvent-free conditions [2]. This synthetic pathway is not accessible from N-substituted analogs (e.g., N-methyl or N,N-dimethyl derivatives) without additional protection/deprotection steps, making the unsubstituted acetamide uniquely suited as a divergent synthetic intermediate .

synthetic chemistry thioamide heterocycle synthesis

Optimal Research and Industrial Application Scenarios for 2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide (CAS 919290-10-1)


Class IIa HDAC Inhibitor Lead Generation for Neurological Disorders

Based on the compound's measurable HDAC4 inhibitory activity (IC50 = 5,000 nM) and the class-level evidence of cellular target engagement in the low micromolar range, the target compound is suitable as a starting scaffold for medicinal chemistry programs targeting class IIa HDACs (HDAC4/5/7/9) implicated in Huntington's disease, Alzheimer's disease, and cardiac hypertrophy [1]. Unlike highly potent pan-HDAC inhibitors, the micromolar potency profile may reduce the risk of on-target hematological toxicity associated with complete HDAC blockade, a key consideration for chronic CNS indications [2].

Divergent Synthesis of Heterocyclic Compound Libraries

The compound's demonstrated ability to form thioamide intermediates and subsequently undergo cyclocondensation with diaminoalkanes to yield imidazolidine and tetrahydropyrimidine derivatives makes it a valuable building block for diversity-oriented synthesis [1]. Procurement is particularly justified for research groups synthesizing focused libraries of nitrogen-containing heterocycles for antimicrobial, antiparasitic, or anticancer screening, where the oxazolidine ring can be opened and the thioamide group can be further functionalized [2].

Sarcoma Cell Line Screening and Mechanistic Cytotoxicity Studies

With confirmed qualitative activity against the 143B osteosarcoma cell line, the compound may serve as a tool for investigating cell death mechanisms in bone cancer models [1]. Researchers studying apoptosis induction, cell cycle arrest, or differentiation in sarcoma cells can use this compound as a reference point for structure-activity relationship studies, particularly since the compound has been flagged in ChEMBL for in vitro cytotoxicity screening [2].

Chemical Probe Development with Defined Isoform Selectivity

The observed selectivity window—active at HDAC4 (IC50 5,000 nM) but inactive at HDAC6 (IC50 > 10,000 nM)—positions the scaffold for developing chemical probes that discriminate between class IIa and class IIb HDAC isoforms [1]. This selectivity profile is complementary to widely used HDAC6-selective inhibitors (e.g., tubastatin A, ricolinostat) and may enable deconvolution of HDAC4-specific biological functions in cellular and in vivo models [2].

Quote Request

Request a Quote for 2-Cyano-2-(1,3-oxazolidin-2-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.